molecular formula C18H14ClNO4S3 B4887542 [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate

Cat. No.: B4887542
M. Wt: 440.0 g/mol
InChI Key: HAJWXDGQIANWNQ-YBEGLDIGSA-N
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Description

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the reaction of a thiourea derivative with an α-haloketone. The resulting thiazolidinone intermediate is then subjected to further functionalization to introduce the benzyl group and the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new drugs.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl group and methanesulfonate ester contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of microbial enzymes and modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure, such as 2,4-thiazolidinedione, are known for their biological activities.

    Methanesulfonates: Other methanesulfonate esters, like methyl methanesulfonate, are used in various chemical and biological applications.

Uniqueness

What sets [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate apart is its unique combination of functional groups. The presence of the thiazolidinone ring, benzyl group, and methanesulfonate ester in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S3/c1-27(22,23)24-15-8-7-14(19)9-13(15)10-16-17(21)20(18(25)26-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJWXDGQIANWNQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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